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Compound Name: Miroestrol

Cat. No.: B191886

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miroestrol is a potent phytoestrogen first isolated from the tuberous roots of the Thai medicinal
plant Pueraria mirifica.[1] It has garnered significant interest in the scientific community for its
estrogen-like effects, which are attributed to its structural similarity to estradiol.[2] This technical
guide provides an in-depth analysis of the chemical structure and stereochemistry of
miroestrol, along with relevant physicochemical data, experimental protocols, and an overview
of its signaling pathways. A crucial aspect of miroestrol's chemistry is the growing body of
evidence suggesting it is an artifact formed from the aerial oxidation of the more potent
deoxymiroestrol during extraction and isolation procedures.[3][4]

Chemical Structure and Physicochemical Properties

Miroestrol is a complex pentacyclic compound belonging to the chromene class of
phytoestrogens. Its molecular structure is characterized by a rigid, cage-like framework
incorporating multiple stereocenters.
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Property Value Reference

Chemical Formula C20H2206 [5]

Molecular Weight 358.39 g/mol [2]
(1S,3R,13S,16R,17R,18S)-7,1
3,16,17-tetrahydroxy-2,2-
dimethyl-10-

IUPAC Name [6]
oxapentacyclo[14.2.1.03,12,04,°,
013,8]nonadeca-4(9),5,7,11-
tetraen-14-one

CAS Number 2618-41-9 [5]

Physical Appearance Powder [7]

Melting Point

265-267 °C (decomposes)

[8]

Specific Optical Rotation ([a]D)

+289° (c = 0.2, EtOH)

[8]

Solubility

Soluble in Chloroform,
Dichloromethane, Ethyl
Acetate, DMSO, Acetone

[7]

Stereochemistry and Absolute Configuration

The biological activity of miroestrol is intrinsically linked to its specific three-dimensional

structure. The molecule possesses six chiral centers, leading to a number of possible

stereoisomers. The naturally occurring and synthetically confirmed enantiomer is (+)-

miroestrol.

The absolute configuration of each stereocenter in (+)-miroestrol has been determined as:

Cl:S

C3:R

C13:S

Cl6: R
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e C17:R
e C18:S

This specific arrangement of substituents in space is critical for its high affinity to estrogen
receptors.

Absolute Configuration of Miroestrol Stereocenters

Key

S: Sinister (Left)

R: Rectus (Right)

Miroestrol

C1(S) C3 (R) C13 (S) C16 (R) C17 (R) C18 (S)

Click to download full resolution via product page

Absolute Configuration of Miroestrol

The Deoxymiroestrol to Miroestrol Conversion

A pivotal discovery in the study of Pueraria mirifica is that deoxymiroestrol is the likely true
bioactive compound, and miroestrol is formed during its isolation.[3] The conversion is a facile
aerial oxidation process.[4]

This transformation involves the oxidation of the C-14 position of deoxymiroestrol. The
proposed mechanism suggests that molecular oxygen in the air reacts with the enol form of the
ketone in deoxymiroestrol, leading to the introduction of a hydroxyl group and the formation of
miroestrol.[4]
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Proposed Aerial Oxidation of Deoxymiroestrol to Miroestrol

(DeoxymiroestroD

Click to download full resolution via product page

Deoxymiroestrol to Miroestrol Conversion

Experimental Protocols
Isolation of Miroestrol from Pueraria mirifica

The following is a summarized protocol for the isolation of miroestrol, keeping in mind its
potential formation from deoxymiroestrol during the process.

o Extraction: Powdered dried roots of Pueraria mirifica are extracted with a suitable organic

solvent such as methanol or ethanol.
o Concentration: The solvent is removed under reduced pressure to yield a crude extract.

o Fractionation: The crude extract is then subjected to liquid-liquid partitioning, for example,
between ethyl acetate and water, to separate compounds based on their polarity.

o Chromatography: The enriched fraction is purified using column chromatography, often with
silica gel as the stationary phase and a gradient of solvents (e.g., hexane and ethyl acetate)
as the mobile phase.

o Crystallization: The fractions containing miroestrol are pooled, concentrated, and
crystallized from a solvent like methanol to yield pure miroestrol.

Enantioselective Total Synthesis of (+)-Miroestrol

The first enantioselective total synthesis of (+)-miroestrol was accomplished by E.J. Corey
and Wu. The synthesis is a landmark in natural product synthesis and confirms the absolute
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configuration of the natural product. A simplified overview of the key steps is presented below.

o Starting Materials: The synthesis commences from commercially available and readily
prepared starting materials.

e Construction of Key Intermediates: Two key fragments of the molecule are synthesized
separately.

e Coupling Reaction: The two fragments are joined together through a carefully orchestrated
coupling reaction.

» Ring-Closing Metathesis: A crucial ring-closing metathesis reaction is employed to construct
the complex pentacyclic core of miroestrol.

» Final Functional Group Manipulations: The synthesis is completed by a series of reactions to
install the correct functional groups and stereochemistry.
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Simplified Workflow for the Enantioselective Total Synthesis of Miroestrol
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Total Synthesis Workflow

Analytical Methods for Miroestrol Quantification

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass
spectrometry (LC-MS/MS) are the most common and reliable methods for the quantification of
miroestrol in plant extracts and finished products.

Table 2: Example HPLC and LC-MS/MS Parameters for Miroestrol Analysis
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Parameter HPLC LC-MS/MS
C18 reverse-phase (e.g., 4.6 x  C18 reverse-phase (e.g., 2.1 X
Column
250 mm, 5 pm) 100 mm, 1.8 pm)
Gradient of acetonitrile and ) o
) ) Gradient of acetonitrile and
Mobile Phase water (often with a small _ o
o ) ) water with formic acid
amount of acid like formic acid)
Flow Rate 1.0 mL/min 0.2-0.4 mL/min
) Tandem mass spectrometer in
Detection UV detector at ~254 nm o
negative ion mode
o Multiple reaction monitoring
o External standard calibration -
Quantification (MRM) of specific precursor-

curve

product ion transitions

Signaling Pathways of Miroestrol

Miroestrol exerts its biological effects primarily through its interaction with estrogen receptors

(ERs), specifically ERa and ER[. As a phytoestrogen, it mimics the action of endogenous

estrogens, leading to the modulation of gene expression in various target tissues.

Upon binding to ERs in the cytoplasm, the miroestrol-ER complex translocates to the nucleus.

In the nucleus, it binds to estrogen response elements (ERES) on the DNA, leading to the

recruitment of co-activators or co-repressors and subsequent up- or downregulation of target

gene transcription.

Some of the downstream targets and pathways affected by miroestrol include:

e Sex Hormone Synthesis: Miroestrol has been shown to modulate the expression of genes

involved in the synthesis of sex hormones, such as 33-hydroxysteroid dehydrogenase (3[3-
HSD) and aromatase (CYP19).[9]

o Hepatic Metabolism: It can influence the expression of hepatic cytochrome P450 enzymes,

which are involved in the metabolism of various endogenous and exogenous compounds.[7]

© 2025 BenchChem. All rights reserved. 7/10

Tech Support


https://www.benchchem.com/product/b191886?utm_src=pdf-body
https://www.benchchem.com/product/b191886?utm_src=pdf-body
https://www.benchchem.com/product/b191886?utm_src=pdf-body
https://www.benchchem.com/product/b191886?utm_src=pdf-body
https://www.benchchem.com/product/b191886?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/21856387/
https://www.chemfaces.com/natural/Miroestrol-CFN91612.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191886?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

» Antioxidant Pathways: Miroestrol has been reported to enhance the activity of antioxidant

enzymes.

Simplified Signaling Pathway of Miroestrol
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Miroestrol Signaling Pathway

Conclusion

Miroestrol is a structurally complex and biologically active phytoestrogen with significant
potential in various therapeutic areas. A thorough understanding of its chemical structure,
stereochemistry, and its relationship with deoxymiroestrol is essential for researchers and
drug development professionals. The detailed experimental protocols for its isolation,
synthesis, and analysis, as outlined in this guide, provide a solid foundation for further
investigation into its pharmacological properties and potential applications. The elucidation of
its signaling pathways through estrogen receptors opens up avenues for the development of
novel therapeutics targeting estrogen-related conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Miroestrol: A Comprehensive Technical Guide to its
Chemical Structure and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b191886#chemical-structure-and-stereochemistry-of-
miroestrol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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